![molecular formula C5H10ClN3S B13551269 Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride](/img/structure/B13551269.png)
Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride typically involves the reaction of 2-chloromethyl-5-methyl-1,3,4-thiadiazole with methylamine hydrochloride. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other thiadiazole derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the production of dyes and other industrial chemicals
Mécanisme D'action
The mechanism of action of Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride involves its interaction with specific molecular targets. Thiadiazole derivatives are known to inhibit the activity of certain enzymes and proteins, such as heat shock protein 90 (Hsp90). Inhibition of Hsp90 leads to the degradation of several oncoproteins, which can result in anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 2-Mercapto-5-methyl-1,3,4-thiadiazole
Uniqueness
Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H10ClN3S |
|---|---|
Poids moléculaire |
179.67 g/mol |
Nom IUPAC |
N-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H9N3S.ClH/c1-4-7-5(3-6-2)9-8-4;/h6H,3H2,1-2H3;1H |
Clé InChI |
KCDZKUKJYQIVPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC(=N1)CNC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetatehydrochloride](/img/structure/B13551199.png)
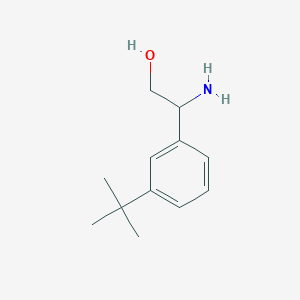

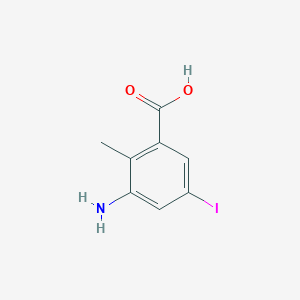
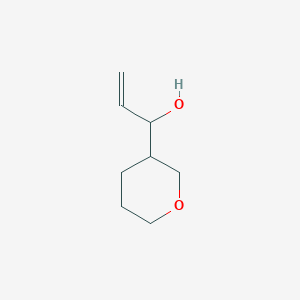
![2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13551215.png)
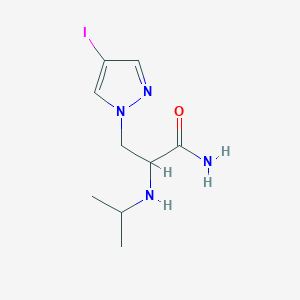
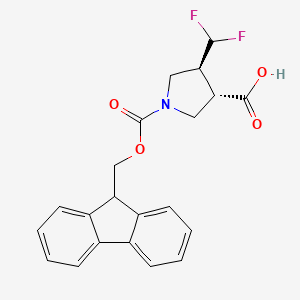
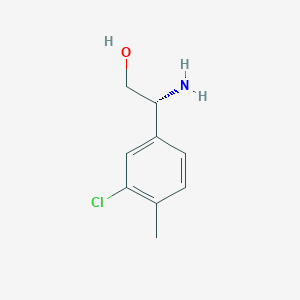

![4-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypentanoic acid](/img/structure/B13551258.png)


